Levosemotiadil
Overview
Description
Levosemotiadil is a novel calcium antagonist and a potent inhibitor of low-density lipoprotein oxidation. It is primarily used in research settings to prevent lethal cardiac arrhythmias . This compound is an S-isomer of semotiadil and exhibits stronger binding affinity to human serum albumin compared to its R-isomer counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levosemotiadil can be synthesized through a series of chemical reactions involving specific reagents and conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves high-performance frontal analysis (HPFA) to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Levosemotiadil undergoes various chemical reactions, including oxidation and reduction. It is known to bind strongly to human serum albumin, which affects its pharmacokinetics and therapeutic effects .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide (DMSO) and other solvents that facilitate the dissolution and reaction processes .
Major Products Formed
The major products formed from the reactions involving this compound are typically intermediates that contribute to its final structure as a calcium and sodium channel blocker .
Scientific Research Applications
Levosemotiadil has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving calcium and sodium channel blockers.
Biology: Investigated for its binding properties to human serum albumin and its effects on cellular processes.
Medicine: Explored for its potential in preventing cardiac arrhythmias and other cardiovascular diseases.
Industry: Utilized in the development of new therapeutic agents targeting calcium and sodium channels.
Mechanism of Action
Levosemotiadil exerts its effects by blocking calcium and sodium channels. It has significant binding preferences for human serum albumin, which influences its pharmacokinetics. The compound interacts with the diazepam binding site on human serum albumin, and its binding affinity is affected by the presence of diazepam .
Comparison with Similar Compounds
Similar Compounds
Semotiadil: The R-isomer of levosemotiadil, which has a weaker binding affinity to human serum albumin.
Sotalol: A potassium channel blocker used to treat arrhythmias.
Dofetilide: Another potassium channel blocker with similar therapeutic applications.
Uniqueness
This compound is unique due to its strong binding affinity to human serum albumin and its dual action as a calcium and sodium channel blocker. This dual action makes it a potent compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVEXUAWGRFNP-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036181 | |
Record name | Levosemotiadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116476-16-5 | |
Record name | Levosemotiadil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levosemotiadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOSEMOTIADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VDH1G55NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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